

molecular weight and formula of 1-Methyl-3-piperidinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-1-methylpiperidine

Cat. No.: B1294512

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An In-Depth Technical Guide to 1-Methyl-3-piperidinol: Properties, Synthesis, and Applications in Drug Development

Introduction

1-Methyl-3-piperidinol is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a hydroxyl group at position 3. As a chiral secondary alcohol, it serves as a critical and versatile building block in modern organic synthesis and medicinal chemistry. Its structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals, making a thorough understanding of its properties essential for researchers in drug discovery and development.^[1] The presence of both a nucleophilic hydroxyl group and a basic tertiary amine, combined with a stereocenter at the C3 position, provides a rich chemical scaffold for creating complex molecular architectures with precise three-dimensional orientations. This guide offers a comprehensive technical overview of 1-Methyl-3-piperidinol, from its fundamental physicochemical properties and analytical characterization to its synthesis, reactivity, and applications as a key chiral synthon.

Chapter 1: Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This chapter details the core identifiers, physical characteristics,

and crucial stereochemical nature of 1-Methyl-3-piperidinol.

Core Identification

The compound is identified by several key metrics that ensure unambiguous communication in scientific and regulatory contexts. The CAS number varies depending on whether the material is a racemic mixture or a specific enantiomer.

Identifier	Value	Source
IUPAC Name	1-methylpiperidin-3-ol	[2]
Synonyms	3-Hydroxy-1-methylpiperidine, N-Methyl-3-piperidinol	[2][3][4][5]
Molecular Formula	C ₆ H ₁₃ NO	[2][3][4][5]
Molecular Weight	115.17 g/mol	[2][6]
CAS Number (Racemate)	3554-74-3	[2][3][4]
CAS Number ((3R)- enantiomer)	28808-26-6	[6]
CAS Number ((3S)- enantiomer)	62367-59-3	[7]
InChI	InChI=1S/C6H13NO/c1-7-4-2- 3-6(8)5-7/h6,8H,2-5H2,1H3	[2][4]
InChIKey	UKANCZCEGQDKGF- UHFFFAOYSA-N	[2][4]

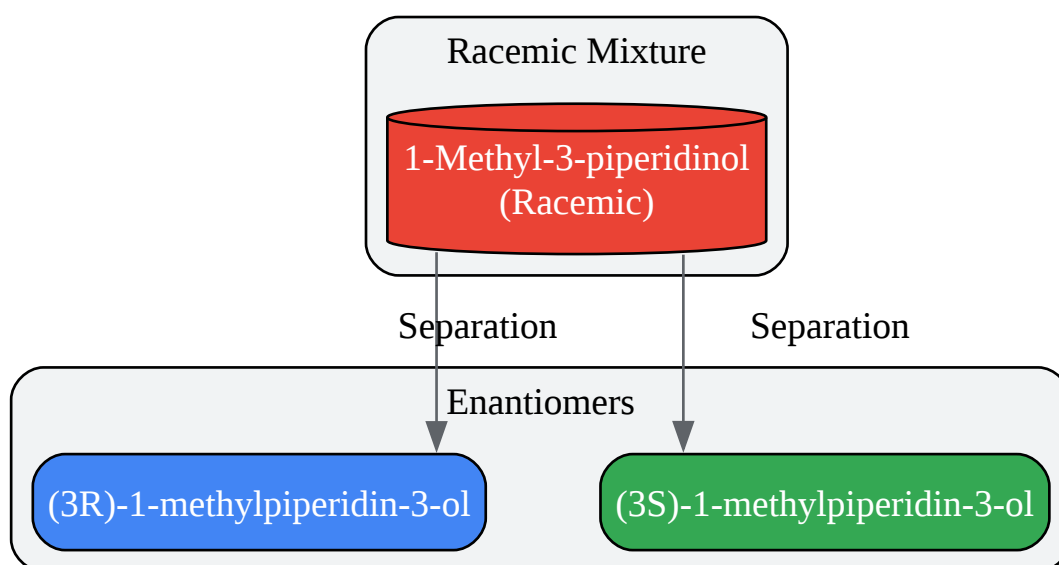
Physical Properties

The physical properties of 1-Methyl-3-piperidinol dictate its handling, storage, and use in various reaction conditions. It is typically a liquid at room temperature and is fully miscible with water, a trait attributable to the hydrogen-bonding capability of its hydroxyl group.[8]

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	177.6 °C at 760 mmHg; 76-78 °C at 11 mmHg	[3][8]
Density	~0.999 - 1.005 g/mL at 25 °C	[3][8]
Flash Point	70 °C (158 °F)	[3][8]
Refractive Index (n ²⁰ /D)	~1.475 - 1.486	[3][8]
Water Solubility	Fully miscible	[8]

Structural and Stereochemical Aspects

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning 1-Methyl-3-piperidinol exists as a pair of non-superimposable mirror images, or enantiomers: (3R)-1-methylpiperidin-3-ol and (3S)-1-methylpiperidin-3-ol. This chirality is of paramount importance in drug development, as biological systems like enzymes and receptors are themselves chiral. [9] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or even contribute to adverse effects.[9] The ability to use enantiomerically pure 1-Methyl-3-piperidinol is therefore a critical advantage in synthesizing stereochemically defined active pharmaceutical ingredients (APIs).



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Caption: Chiral nature of 1-Methyl-3-piperidinol.

Chapter 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate used in pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for a full profile of 1-Methyl-3-piperidinol.

Spectroscopic Elucidation

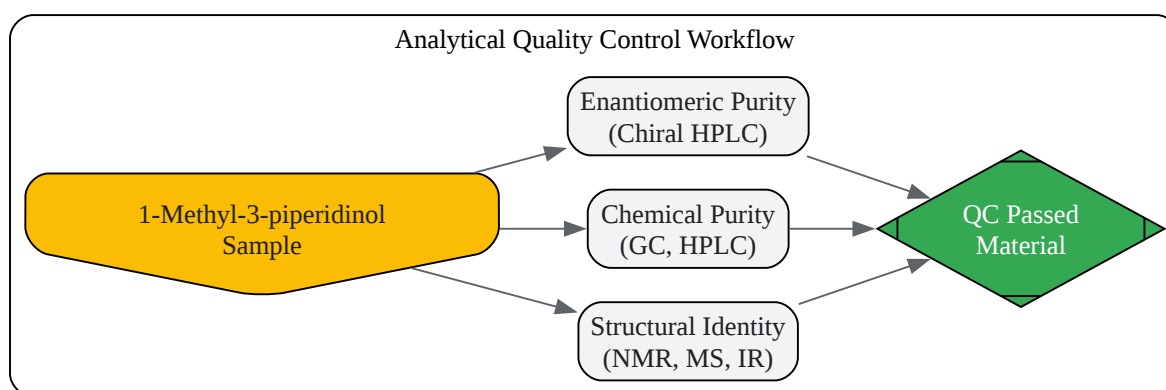
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR provides a map of the proton environment. Key expected signals include a singlet for the N-methyl protons, multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton. ^{13}C NMR will show distinct signals for each of the six carbon atoms.
- Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M^+) corresponding to the molecular weight (115.17 g/mol). Fragmentation patterns typically involve loss of radicals from the ring.^{[2][4]}

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm^{-1} region, characteristic of the O-H stretching vibration of the alcohol. C-H and C-N stretching vibrations are also present.[2]

Chromatographic Analysis

Due to the compound's chirality, chromatographic methods must address both purity and stereoisomeric composition.

- Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining chemical purity by separating the target compound from any starting materials, byproducts, or degradation products.
- Chiral Separation: To resolve the (R) and (S) enantiomers, specialized chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This analysis is crucial to confirm the enantiomeric excess (e.e.) of a stereochemically pure sample.[9]



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Caption: General analytical workflow for quality control.

Chapter 3: Synthesis and Reactivity

The utility of 1-Methyl-3-piperidinol as a building block is rooted in its accessible synthesis and predictable reactivity.

Synthetic Pathways

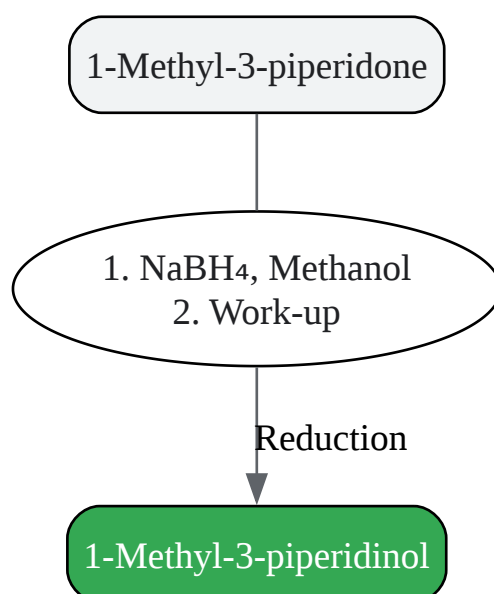
The most direct and common laboratory synthesis involves the reduction of the corresponding ketone, 1-Methyl-3-piperidone. This approach is efficient and utilizes readily available starting materials.^{[9][10]}

Causality: This protocol uses sodium borohydride (NaBH_4), a mild and selective reducing agent. It is chosen for its high chemoselectivity in reducing ketones and aldehydes without affecting other potentially reducible groups. Its ease of handling and safety profile make it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH_4) for this transformation.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 1-Methyl-3-piperidone (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
- **Reduction:** Slowly add sodium borohydride (NaBH_4 , ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of acetone, followed by water or dilute hydrochloric acid to destroy any excess NaBH_4 .
- **Solvent Removal:** Remove the organic solvent under reduced pressure using a rotary evaporator.

- Extraction: Make the remaining aqueous solution basic (pH > 10) with an aqueous NaOH solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 1-Methyl-3-piperidinol.
- Purification: If necessary, purify the product via vacuum distillation or column chromatography to obtain the final, high-purity compound.



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Caption: Synthesis of 1-Methyl-3-piperidinol via ketone reduction.

Key Chemical Reactivity

The molecule's reactivity is dominated by its two functional groups:

- Secondary Alcohol: The hydroxyl group can undergo standard alcohol reactions such as O-acylation (to form esters), O-alkylation (to form ethers), or oxidation (to regenerate the parent ketone, 1-methyl-3-piperidone).

- **Tertiary Amine:** The nitrogen atom is basic and nucleophilic. It readily forms salts with acids, a property often used to improve the crystallinity or aqueous solubility of derivatives.

Chapter 4: Applications in Drug Discovery and Development

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties like aqueous solubility and to serve as a rigid scaffold for orienting functional groups toward biological targets.^[1]

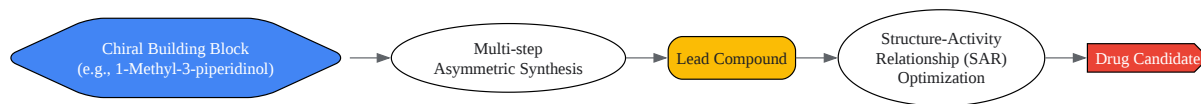
A Versatile Chiral Synthon

The true power of 1-Methyl-3-piperidinol in drug design lies in its use as a chiral synthon. By starting with an enantiomerically pure form, chemists can introduce a defined stereocenter into a larger, more complex molecule, thereby controlling the final product's three-dimensional shape. This is a cornerstone of modern asymmetric synthesis.

Notable applications include:

- **Adenosine A₂A Antagonists:** The (R)-enantiomer has been used as a building block in the synthesis of diaryl acylaminopyrimidines, a class of compounds investigated as adenosine A₂A antagonists for potential use in treating Parkinson's disease.^[11]
- **DNA Methyltransferase (DNMT) Inhibitors:** It serves as a key intermediate in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors of DNMTs and have potential applications in oncology.^[11]
- **Nicotinic Acetylcholine Receptor (nAChR) Ligands:** The scaffold is used to prepare phenylcarbamate derivatives that act as ligands for nAChRs, which are targets for various neurological disorders.^[8]

The N-methyl group also plays a crucial role. It can influence a molecule's basicity (pK_a), lipophilicity, and metabolic stability, and can engage in specific interactions with a biological target.^[12] Modifying this group is a common strategy in lead optimization.



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Caption: Logical flow from building block to drug candidate.

Chapter 5: Safety, Handling, and Toxicology

Proper handling of 1-Methyl-3-piperidinol is essential to ensure laboratory safety. The compound is classified as an irritant.[3][13]

GHS Hazard Classification

Hazard Code	Hazard Statement	Source
H315	Causes skin irritation	[2][13]
H319	Causes serious eye irritation	[2][13]
H335	May cause respiratory irritation	[2][13]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14]
- Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[13]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

Conclusion

1-Methyl-3-piperidinol is far more than a simple heterocyclic alcohol; it is a high-value chemical tool for the modern medicinal chemist. Its combination of a basic amine, a reactive alcohol, and a critical stereocenter within the privileged piperidine scaffold makes it an indispensable building block for constructing novel therapeutics. A thorough understanding of its chemical properties, synthesis, analytical control, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the complex, multi-step process of drug discovery and development. Its continued application in the synthesis of next-generation pharmaceuticals underscores its lasting importance to the scientific community.

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- To cite this document: BenchChem. [molecular weight and formula of 1-Methyl-3-piperidinol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294512#molecular-weight-and-formula-of-1-methyl-3-piperidinol]

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